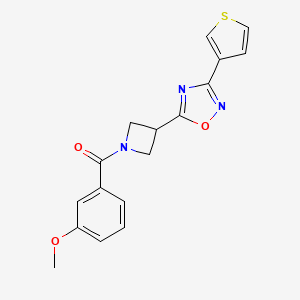
(3-Methoxyphenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxyphenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-Methoxyphenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a methoxyphenyl group, a thiophene ring, and an oxadiazole moiety, contributing to its unique pharmacological properties.
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism and pathogen survival.
- Interaction with Receptors : It has been shown to modulate receptor activity, particularly in the context of adenosine receptors, which play a crucial role in various physiological processes .
- Antimicrobial Properties : The presence of the oxadiazole and thiophene rings suggests potential antimicrobial activity against a range of bacteria and fungi.
Biological Activity Data
The biological activity of this compound has been evaluated through various assays. Below is a summary table highlighting key findings:
Case Studies
Several studies have investigated the biological activity of related compounds that share structural similarities with this compound:
- Study on Antitubercular Agents : A series of substituted benzamide derivatives were synthesized and evaluated for their anti-tubercular activity. Compounds similar to the target compound showed significant inhibitory effects against Mycobacterium tuberculosis, with IC50 values indicating potent efficacy .
- Antimicrobial Testing : In a comparative study involving various heterocyclic compounds, the target compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .
科学研究应用
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. The presence of both the azetidine and thiophene rings enhances the compound's interaction with microbial targets. Studies have shown that derivatives of oxadiazole can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (3-Methoxyphenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone | Contains azetidine and oxadiazole | Antimicrobial against Gram-positive bacteria |
| 3,5-disubstituted oxadiazoles | Varying substituents on oxadiazole | Broad-spectrum antimicrobial activity |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest . The structural features of this compound may contribute to its ability to target specific signaling pathways involved in cancer progression.
Polymer Development
The unique chemical structure of this compound makes it a candidate for incorporation into polymer matrices. Its properties can enhance the thermal stability and mechanical strength of polymers. Research into polymer composites has shown that incorporating such organic compounds can lead to materials with improved electrical conductivity and thermal properties .
Pesticidal Applications
The thiophene ring in the compound suggests potential applications in agricultural chemistry as a pesticide or herbicide. Compounds with similar structures have been reported to exhibit insecticidal and fungicidal activities. The exploration of this compound's efficacy against agricultural pests could lead to the development of new agrochemicals that are less harmful to the environment compared to traditional pesticides .
Case Study 1: Antimicrobial Efficacy
In a study examining various oxadiazole derivatives, this compound was tested against a panel of bacterial strains. Results indicated a significant reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes.
Case Study 2: Anticancer Activity
A series of experiments conducted on MCF7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting its potential as an anticancer agent.
属性
IUPAC Name |
(3-methoxyphenyl)-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-14-4-2-3-11(7-14)17(21)20-8-13(9-20)16-18-15(19-23-16)12-5-6-24-10-12/h2-7,10,13H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHIOZHLCSZUOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













